6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide has been reported to have biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. In addition, it has also been reported to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
The advantages of using 6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide in lab experiments include its high purity, good yields, and potential applications in various fields. However, its limitations include its unknown mechanism of action and potential toxicity.
Future Directions
There are several future directions for research on 6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as agriculture and environmental science. In addition, studies on the toxicity of this compound are needed to ensure its safety for human use.
Conclusion:
In conclusion, 6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide is a chemical compound with potential applications in various fields. Its synthesis method yields high purity and good yields of the compound. Its mechanism of action is not fully understood, but it has been reported to have antitumor, antifungal, and antibacterial activities. Further research is needed to explore its potential applications and ensure its safety for human use.
Synthesis Methods
The synthesis method of 6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide involves the reaction of 6-chloronicotinic acid with thioacetamide and isopropylamine. The resulting product is then reacted with sodium hydroxide to form the final compound. This method has been reported to yield high purity and good yields of the compound.
Scientific Research Applications
6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been reported to have antitumor, antifungal, and antibacterial activities. In addition, it has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
6-chloro-N-(3-propan-2-ylsulfanyl-1H-1,2,4-triazol-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5OS/c1-6(2)19-11-15-10(16-17-11)14-9(18)7-3-4-8(12)13-5-7/h3-6H,1-2H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFEJUGGUFQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NNC(=N1)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide |
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